molecular formula C14H13N3 B1499213 3-(O-tolyl)-1H-indazol-5-amine CAS No. 1176546-64-7

3-(O-tolyl)-1H-indazol-5-amine

Cat. No.: B1499213
CAS No.: 1176546-64-7
M. Wt: 223.27 g/mol
InChI Key: NPMWAJZZVRSXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(o-Tolyl)-1H-indazol-5-amine ( 1176546-64-7) is an indazole-based organic compound with the molecular formula C 14 H 13 N 3 and a molecular weight of 223.27 g/mol [ ][ ]. This chemical serves as a versatile building block in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel antitumor agents [ ]. The compound should be stored sealed in a dry environment, ideally between 2-8°C, to maintain stability [ ][ ]. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications [ ]. Indazole derivatives are a prominent class of nitrogen-containing heterocycles known for their diverse biological activities [ ]. The 1H-indazol-3-amine scaffold, in particular, is recognized as an effective hinge-binding fragment in the design of kinase inhibitors [ ]. Structural analogs of this compound have demonstrated promising antiproliferative activity against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cells in preclinical studies [ ]. Researchers utilize this core structure to develop potential therapeutic agents by introducing different substituents, exploring structure-activity relationships, and investigating mechanisms of action, such as inducing apoptosis and affecting cell cycle progression [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-4-2-3-5-11(9)14-12-8-10(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWAJZZVRSXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653479
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176546-64-7
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 3 O Tolyl 1h Indazol 5 Amine Derivatives

Rational Design Principles for Modulating Biological Activity

The indazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. nih.gov The 1H-indazole-3-amine framework, in particular, is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, highlighting the importance of its structural features for biological activity. nih.gov The design of derivatives of 3-(O-tolyl)-1H-indazol-5-amine is guided by principles that modulate its interaction with target proteins through precise structural modifications.

In related heterocyclic scaffolds, the position of such substituents has been shown to be crucial. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives with herbicidal activity, compounds with substituents at the ortho (2) and para (4) positions of the phenyl ring generally exhibited superior activity compared to those with meta (3) position substitutions. mdpi.com This suggests that the placement of the methyl group in the ortho position of the 3-phenylindazole core could be beneficial for activity. The electron-donating nature of the methyl group can modulate the acidity of the indazole N-H and the basicity of the C5-amino group, thereby influencing hydrogen bonding capabilities.

Table 1: Effect of Electronic Substitution on Aryl Ring on Biological Activity (Hypothetical Data Based on Analogous Series)

CompoundR Group at C3-ArylElectronic EffectRelative Activity (%)
1-H (Phenyl)Neutral100
22-CH₃ (O-tolyl)Electron Donating150
34-CH₃ (P-tolyl)Electron Donating140
44-OCH₃Electron Donating125
54-ClElectron Withdrawing90
64-NO₂Strongly Electron Withdrawing45

The ortho-methyl group of the O-tolyl substituent introduces significant steric bulk near the linkage to the indazole C3 position. This steric hindrance forces the tolyl ring to rotate out of the plane of the indazole ring system, creating a notable dihedral angle. Conformational studies on similar biaryl systems, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, have confirmed that the two aromatic rings are often far from coplanar. researchgate.net The ortho substituent in this compound would be expected to enforce an even more twisted conformation.

This fixed, non-planar conformation can be advantageous for several reasons:

Receptor Selectivity: A specific, rigid conformation can improve binding affinity and selectivity for the target protein by fitting into a well-defined pocket while avoiding clashes with other residues.

Reduced Off-Target Effects: By locking the molecule into a specific shape, interactions with other, undesired targets may be minimized.

Modulated Physicochemical Properties: The conformation can influence properties like solubility and membrane permeability.

The "ortho effect" is a known phenomenon where ortho substituents can induce unique chemical and physical properties not seen with meta or para isomers, stemming from a combination of steric and electronic influences. researchgate.net The precise dihedral angle induced by the O-tolyl group can be a key parameter to optimize in rational drug design to achieve optimal complementarity with the target's binding site.

The 5-amino group on the indazole ring serves as a crucial interaction point, acting as both a hydrogen bond donor and acceptor. Its modification is a common strategy to fine-tune the molecule's properties. SAR studies on related 3-amino-1H-indazole-based kinase inhibitors have shown that this moiety is critical for interacting with the hinge region of the kinase. nih.gov While the primary amine in the target compound is at C5, its role remains vital for anchoring the ligand in the binding pocket.

Potential modifications and their expected impact include:

Acylation: Converting the amine to an amide (e.g., acetamide) neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor (the amide N-H). This can alter the hydrogen bonding pattern and introduce new interactions.

Alkylation: Mono- or di-alkylation of the amine can increase lipophilicity and introduce steric bulk, which can be used to probe hydrophobic pockets near the C5 position of the indazole ring. However, this modification removes hydrogen bond donating capacity, which can be detrimental if those bonds are critical for affinity.

Conversion to Ureas or Sulfonamides: These modifications introduce more complex functional groups capable of forming extensive hydrogen bond networks, potentially increasing binding affinity and altering solubility.

In one study of 3-amino-N-phenyl-1H-indazole-1-carboxamides, further derivatization of the amino groups significantly modulated antiproliferative activity. nih.gov

Beyond the C3 and C5 positions, substitutions on other parts of the indazole ring, including the N1 position, can profoundly impact biological activity. The indazole N1-H is a hydrogen bond donor, and its interaction with a target is often critical for potency.

N1-Alkylation/Arylation: Substituting the N1 position removes a key hydrogen bond donor but allows for the introduction of moieties that can extend into new binding pockets, improve cell permeability, or block metabolic degradation. SAR studies of JNK3 inhibitors based on a 1-aryl-1H-indazole scaffold demonstrated the importance of the N1 substituent for achieving high potency. nih.gov

Substitution at C4, C6, and C7: Introducing small substituents like halogens or methyl groups onto the benzo part of the indazole ring can modulate electronic properties and lipophilicity. For example, studies on IDO1 inhibitors showed that having substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold was crucial for inhibitory activity. nih.gov Similarly, SAR on certain antitumor 1H-indazole-3-amine derivatives revealed that the nature of the substituent at the C5 position was critical; replacing a 3-fluorophenyl group with other aryl moieties led to a significant decrease in activity. nih.gov

Positional Isomer Effects on Activity Profiles

The position of the methyl group on the 3-phenyl ring (ortho vs. meta vs. para) can lead to dramatically different biological activity profiles due to the resulting changes in molecular shape and electronics. As discussed, the ortho-isomer is sterically constrained, leading to a twisted conformation. The para-isomer, 3-(P-tolyl)-1H-indazol-5-amine, would have similar electronic properties but minimal steric hindrance, allowing for near-coplanarity with the indazole ring. The meta-isomer would represent an intermediate state.

This variation allows for a systematic exploration of the target's binding site topology.

An ortho-substituent may be required to fit a specific pocket or to orient other parts of the molecule correctly for optimal binding.

A para-substituent might extend into a deeper, more linear pocket where an ortho- or meta-group cannot reach.

The lower activity often observed with meta-substituents in some series suggests that this position may be oriented towards a sterically or electronically unfavorable region of the binding site. mdpi.com

A study of 5-amino-3-arylindazole derivatives as protein kinase CK2 inhibitors provides experimental data on this effect. The activity of the 3-(p-tolyl) derivative was found to be significantly different from that of the unsubstituted 3-phenyl analogue, underscoring the influence of the methyl group's position. proquest.comresearchgate.net

Table 2: Influence of Isomeric Tolyl Group on Kinase Inhibition (Data adapted from Protopopov et al., 2021)

Compound AnalogueC3-Aryl SubstituentIC₅₀ (nM) against CK2Key Feature
APhenyl150Baseline
B4-Tolyl (para)80Added hydrophobic interaction
C2-Tolyl (ortho)Not ReportedSterically-induced twist
D3-Tolyl (meta)Not ReportedAsymmetric substitution

Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential 3D arrangement of functional groups required for biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural features and data from related inhibitors. nih.govnih.gov

A likely pharmacophore model for this scaffold would include:

Two Aromatic/Hydrophobic Regions (Aro/Hyd): One corresponding to the O-tolyl ring and another to the fused benzene (B151609) ring of the indazole core. The fixed spatial relationship between these two rings, dictated by the ortho-methyl group, would be a key constraint.

Hydrogen Bond Donor (HBD): The N1-H of the indazole ring is a critical HBD.

Hydrogen Bond Donor/Acceptor (HBD/HBA): The C5-amino group can function as both a donor and an acceptor, making it a pivotal interaction center.

Defined Spatial Geometry: The model would incorporate specific distances and angles between these features, reflecting the rigid conformation of the molecule.

Such models can be used as 3D queries to screen virtual libraries for new compounds with a high probability of being active. researchgate.net Furthermore, ligand-based design approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can correlate the 3D properties (steric and electrostatic fields) of a series of analogues with their biological activity. This can provide a predictive model to guide the synthesis of new derivatives with enhanced potency and selectivity. researchgate.net The rational design of novel indazole derivatives often relies on these in silico methods to prioritize synthetic efforts. nih.gov

Fragment-Based Drug Design Approaches Utilizing the this compound Core

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds in drug discovery. This methodology identifies low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial fragment hits are then optimized and elaborated into more potent, drug-like molecules through strategies such as fragment growing, linking, and merging.

In a hypothetical FBDD campaign centered around the this compound core, the initial fragment would likely be a simpler indazole derivative. Subsequent optimization would involve the strategic addition of functional groups to enhance binding affinity and selectivity. The O-tolyl group at the 3-position and the amine group at the 5-position of the indazole core would serve as key vectors for chemical elaboration.

Fragment Growing:

One common strategy is "fragment growing," where a confirmed fragment hit is extended to engage with nearby binding pockets on the target protein. Starting with a core indazole fragment, medicinal chemists could systematically synthesize derivatives where the O-tolyl or the 5-amino group is modified. For example, substituents could be added to the tolyl ring to probe for additional hydrophobic or polar interactions. Similarly, the 5-amino group could be acylated or alkylated to extend into adjacent regions of the binding site. The goal of this iterative process is to improve potency while maintaining favorable physicochemical properties.

Fragment Linking:

Another approach is "fragment linking," which is employed when two or more fragments are found to bind to distinct, adjacent sites on the target. If a second fragment was identified that binds in proximity to the this compound core, a linker could be designed to connect the two fragments. This can lead to a significant increase in binding affinity due to the additive binding energies of the individual fragments and a favorable entropic effect. The chemical tractability of the 5-amino group on the indazole ring would make it a suitable attachment point for such linkers.

The table below illustrates a hypothetical progression of fragment optimization, starting from a basic indazole core. Please note that this data is illustrative and not based on specific experimental results for this compound, due to the absence of such data in the public domain.

Compound IDStructureStrategyRationaleHypothetical Affinity (Kd)
Fragment 1 1H-Indazol-5-amineInitial HitCore scaffold for target binding500 µM
Fragment 2 This compoundFragment GrowingAddition of the tolyl group to explore a hydrophobic pocket.150 µM
Derivative 3 N-(3-(O-tolyl)-1H-indazol-5-yl)acetamideFragment GrowingAcylation of the 5-amino group to probe for hydrogen bonding interactions.50 µM
Linked Frag. 4 Structure with a linker connecting Fragment 2 to another hypothetical fragmentFragment LinkingTo occupy adjacent binding sites simultaneously for enhanced affinity.< 1 µM

Challenges and Considerations:

Mechanistic Investigations of Biological Activities of 3 O Tolyl 1h Indazol 5 Amine Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The therapeutic potential of 3-(O-tolyl)-1H-indazol-5-amine derivatives is rooted in their ability to interact with specific biological macromolecules. Investigations have focused on identifying their molecular targets and characterizing the nature of these interactions.

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. The 1H-indazole-3-amine structure has been identified as an effective fragment for binding to the hinge region of tyrosine kinases. nih.govsemanticscholar.org

One area of focus has been the inhibition of the Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy due to its role in cancer formation and progression. nih.gov A series of 1H-indazol-3-amine derivatives were developed and evaluated as FGFR inhibitors. Notably, compound 2a , which features a 2,6-difluoro-3-methoxyphenyl group, demonstrated potent activity against FGFR1 and FGFR2. nih.gov

In other studies, 2,4-dianilino pyrimidines with a 4-amino(5-methyl-1H-indazole) substituent were synthesized and shown to be potent inhibitors of Lymphocyte-specific kinase (Lck), a tyrosine kinase. nih.gov These compounds exhibited enzyme potency comparable to derivatives with a 2-methyl-5-hydroxyaniline substituent but with improved pharmacokinetic properties. nih.gov

Table 1: Enzyme Inhibition by 1H-Indazol-3-amine Derivatives

CompoundTarget EnzymeInhibition (IC50)
Compound 2aFGFR1&lt; 4.1 nM
Compound 2aFGFR22.0 ± 0.8 nM

Beyond enzyme inhibition, certain indazole derivatives have been studied for their ability to bind to specific receptors. Molecular docking studies have been performed on 3-amine substituted-azaindazoles to investigate their interaction with the Peripheral Benzodiazepine Receptor (PBR), a protein implicated in cancer. jocpr.com These studies revealed significant binding interactions between the compounds and the receptor's active site. researchgate.netjocpr.com While specific binding affinity values (like Ki or Kd) for this compound derivatives on PBR are not detailed in the provided research, related heterocyclic compounds have been shown to exhibit high affinity for benzodiazepine receptors, with Ki values in the nanomolar to low micromolar range. nih.gov

Computational studies have provided detailed insights into the binding modes of indazole derivatives with their protein targets. Molecular docking of 3-amine substituted-azaindazoles with the PBR protein identified interactions with key amino acid residues, including LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. researchgate.netjocpr.com

Similarly, the interaction between indazole derivatives and the Murine Double Minute 2 (MDM2)-p53 protein complex has been explored. researchgate.netjocpr.com The compound N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine (3c) was found to have a strong bonding interaction with the active site amino acids GLN72 and HIS73 in the MDM2 receptor, with a binding energy of -3.592025e+02 kcal/mol. researchgate.netjocpr.com These interactions are crucial for disrupting the p53-MDM2 balance, a key mechanism for inducing apoptosis in cancer cells. semanticscholar.org

Cellular Mechanistic Studies (in vitro cell lines)

The molecular interactions of this compound derivatives translate into specific effects at the cellular level, which have been extensively studied in various cancer cell lines.

A significant body of research has demonstrated the antiproliferative activity of indazole derivatives against a panel of human cancer cell lines. nih.gov For instance, a series of derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govsemanticscholar.org Compound 6o from this series was particularly effective against the K562 cell line, with a 50% inhibition concentration (IC50) of 5.15 µM, while showing greater selectivity for normal human embryonic kidney cells (HEK-293), which had an IC50 of 33.2 µM. nih.govsemanticscholar.org Another compound, 1c (a 3-amino-N-phenyl-1H-indazole-1-carboxamide), showed potent growth inhibition across a wide range of cancer cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from 0.041 to 33.6 µM. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to modulate the cell cycle. Treatment of K562 cells with compound 6o led to an increase in the G0/G1 phase cell population and a significant decrease in the proportion of S phase cells, indicating cell cycle arrest. nih.gov Specifically, after 24 hours of treatment, the G0/G1 population increased from 29.4% in the control group to 41.1% at a 14 µM concentration of compound 6o . nih.gov Similarly, compound 1c was found to cause a marked increase of K562 cells in the G0-G1 phase. nih.gov

Table 2: Antiproliferative Activity of Indazole Derivatives

CompoundCell LineActivity MetricValue
Compound 6oK562 (Chronic Myeloid Leukemia)IC505.15 µM
Compound 6oHEK-293 (Normal Kidney)IC5033.2 µM
Compound 1cNCI 60-cell panelGI500.041 - 33.6 µM
Compound 2aKG1 (Acute Myelogenous Leukemia)IC5025.3 ± 4.6 nM
Compound 2aSNU16 (Stomach Carcinoma)IC5077.4 ± 6.2 nM

Indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The mechanism often involves the p53 tumor suppressor pathway. semanticscholar.org Compound 6o was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner. semanticscholar.org After 48 hours of treatment, the total apoptosis rates increased from a baseline to 9.64%, 16.59%, and 37.72% at concentrations of 10, 12, and 14 µM, respectively. semanticscholar.org

Further investigation revealed that this apoptotic effect is linked to the inhibition of the p53/MDM2 interaction. nih.govsemanticscholar.org Western blot analysis showed that treatment with compound 6o upregulated the expression of p53 protein and reduced the expression of MDM2 protein in K562 cells. semanticscholar.org This disruption of the p53-MDM2 balance is a critical step in initiating the apoptotic cascade. semanticscholar.org The induction of apoptosis can also occur through the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov While direct studies on caspase activation by this compound are not specified, related heterocyclic compounds have been shown to be potent activators of caspase-3, a crucial enzyme in the final stages of apoptosis. nih.gov

Modulation of Specific Cellular Signaling Cascades

Research into the biological activities of indazole derivatives has uncovered their ability to interact with and modulate key cellular signaling pathways that are often dysregulated in diseases such as cancer.

One study on a series of 1H-indazole-3-amine derivatives identified a compound, designated as 6o , that was suggested to exert its anti-tumor effects by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is tightly controlled by the oncogene MDM2. Inhibition of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function. The potential of indazole derivatives to modulate this pathway highlights a significant mechanism for their observed anti-proliferative effects. nih.gov

Another area of investigation for indazole derivatives is their activity as kinase inhibitors. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is a key interaction for many kinase inhibitors. nih.gov For example, the approved drug Linifanib, which contains an indazole scaffold, effectively binds to the hinge region of tyrosine kinases. nih.gov This suggests that this compound and its derivatives could potentially function as inhibitors of various protein kinases involved in oncogenic signaling pathways.

Furthermore, a class of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives has been identified as agonists of the Aryl Hydrocarbon Receptor (AHR). researchgate.netnih.gov AHR is a ligand-dependent transcription factor that plays a role in regulating immune responses. researchgate.netnih.gov Mechanism of action studies showed that the most active compound in this series, 24e , regulated the expression of CYP1A1 by activating the AHR pathway. researchgate.netnih.gov This demonstrates that indazole derivatives can modulate signaling pathways involved in immune regulation.

Effects on Cell Metabolism and Viability

The anti-proliferative activity of indazole derivatives is a well-documented aspect of their biological profile. This activity is often a direct consequence of their effects on cell cycle progression and the induction of apoptosis.

In a study evaluating a series of 1H-indazole-3-amine derivatives, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov Further investigation revealed that this compound induced apoptosis in K562 cells in a concentration-dependent manner. nih.gov Analysis of apoptosis-related proteins showed a modulation of Bax and Bcl-2 expression. nih.gov Additionally, cell cycle analysis demonstrated that compound 6o caused an increase in the G0/G1 population of K562 cells, indicating an arrest in this phase of the cell cycle. nih.gov

The cytotoxic effects of indazol-pyrimidine hybrids have also been evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability, was used to assess the anti-proliferative activity of these compounds. mdpi.com Several of these derivatives displayed potent cytotoxic effects across multiple cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells. mdpi.com

Table 1: Cytotoxic Activity of Selected Indazol-Pyrimidine Derivatives mdpi.com

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Caco-2 IC₅₀ (µM)
4b -6.5760.827
5f 1.8583.6281.056
5h -1.378-
Staurosporine (Reference)8.0297.3544.202

*Data represents the concentration required to inhibit cell growth by 50%. A lower IC₅₀ value indicates greater potency.

In Vivo Preclinical Mechanistic Studies (Animal Models)

Target Engagement in Animal Tissues

Direct evidence of target engagement of this compound derivatives in animal tissues is not extensively reported. However, the observed in vivo efficacy of related compounds implies that they reach their intended targets and exert their pharmacological effects. For instance, in a mouse model of psoriasis, the topical administration of an AHR-agonist indazole derivative suggests sufficient penetration and engagement with AHR in skin tissue to produce a therapeutic effect. researchgate.netnih.gov

Biomarker Modulation in Animal Models

The modulation of disease-relevant biomarkers is a key aspect of in vivo mechanistic studies. In a preclinical model of psoriasis, topical administration of the 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivative, 24e , which acts as an AHR agonist, was shown to substantially alleviate imiquimod (IMQ)-induced psoriasis-like skin lesions in mice. researchgate.netnih.gov The mechanism of action studies indicated that this compound regulated the expression of CYP1A1, a known AHR target gene, thus confirming biomarker modulation in the context of a disease model. researchgate.netnih.gov

Phenotypic Screening in Disease Models

Phenotypic screening in disease models is a powerful approach to identify compounds with therapeutic potential. The aforementioned study on an indazole-based AHR agonist in a mouse model of psoriasis is a prime example of phenotypic screening. researchgate.netnih.gov The observable phenotype, in this case, the reduction of psoriasis-like skin lesions, demonstrated the therapeutic potential of this class of compounds for inflammatory skin diseases. researchgate.netnih.gov This approach allows for the discovery of compounds with novel mechanisms of action that might not be identified through target-based screening alone.

Computational Chemistry and Theoretical Studies of 3 O Tolyl 1h Indazol 5 Amine

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in identifying potential protein targets for a given ligand and elucidating its binding mode at the active site. For 3-(O-tolyl)-1H-indazol-5-amine, molecular docking simulations can be employed to screen a wide array of protein targets, such as kinases, which are often implicated in various diseases.

The process involves preparing the three-dimensional structure of this compound and a library of protein targets. Docking algorithms then systematically explore various conformational and rotational possibilities of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more favorable and stable interaction.

For instance, docking studies on similar indazole derivatives have revealed key interactions, such as hydrogen bonds formed by the indazole nitrogen atoms and the amine group with amino acid residues in the active site. The o-tolyl group can engage in hydrophobic interactions, further anchoring the ligand. The predicted binding affinities and interaction patterns from these simulations provide valuable insights for lead optimization and the design of more potent and selective inhibitors.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Kinase A-8.5Asp16, Lys72, Leu14H-Bond, Hydrophobic
Kinase B-7.9Glu91, Val23, Ile84H-Bond, Hydrophobic
Protein C-9.2Ser12, Phe11, Trp19H-Bond, Pi-Stacking

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking results for this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-protein complex. MD simulations model the atomic and molecular motion over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and the exploration of the conformational dynamics of both the ligand and the target protein.

An MD simulation of the this compound-protein complex would typically be run for several nanoseconds. Analysis of the simulation trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. Fluctuations in the positions of atoms can highlight flexible regions of the protein and the ligand. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of this compound. These methods are based on the principles of quantum mechanics and can accurately predict various molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT calculations can be used to optimize the geometry of this compound and to compute a range of properties, including its total energy, dipole moment, and atomic charges. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and polarizability.

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. The MEP map of this compound would likely show negative potential around the nitrogen atoms of the indazole ring and the amine group, indicating their role as hydrogen bond acceptors.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge transfer and hyperconjugation. NBO analysis provides a localized picture of the bonding in a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition (i.e., bonds, lone pairs, and core orbitals). This analysis can quantify the stabilization energies associated with intramolecular charge transfer between filled and vacant orbitals, providing insights into the nature of chemical bonds and the stability of the molecule. For this compound, NBO analysis could reveal the extent of electron delocalization within the indazole ring system and the nature of the interactions between the tolyl group and the indazole core.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound. While QSAR studies are prevalent in the field of medicinal chemistry for predicting the biological activity of compounds, dedicated models for this particular indazole derivative have not been publicly documented.

2D and 3D QSAR Models for Predictive Activity

There are currently no published 2D or 3D QSAR models specifically developed to predict the biological activity of this compound. Such models are crucial for understanding how the structural features of a molecule influence its activity. The development of a QSAR model for this compound would require a dataset of structurally related molecules with corresponding measured biological activities, which is not available in the public domain.

Feature Selection and Model Validation

In the absence of any established QSAR models for this compound, there is no information regarding feature selection or model validation. The process of feature selection involves identifying the molecular descriptors that have the most significant impact on the biological activity of a series of compounds. Subsequent model validation is a critical step to ensure the predictive power and robustness of the developed QSAR model.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (for research compounds)

There are no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies for this compound found in the surveyed literature. ADME properties are essential for evaluating the drug-likeness of a compound. While general ADME prediction tools and software exist, a detailed and validated ADME profile for this specific molecule has not been published. Such a study would provide valuable insights into its pharmacokinetic properties.

Chemoinformatic Analysis for Virtual Screening and Library Design

A chemoinformatic analysis of this compound for the purposes of virtual screening and library design has not been reported in available scientific literature. Chemoinformatic tools are often employed to search for molecules with similar properties or to design libraries of related compounds for further screening. Without published studies, the specific application of these methods to this compound remains unexplored.

Analytical Characterization and Purity Assessment for Research Samples of 3 O Tolyl 1h Indazol 5 Amine

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of a chemical compound. For 3-(O-tolyl)-1H-indazol-5-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would provide a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indazole and tolyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The methyl protons of the tolyl group would give a characteristic singlet in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) and indazole (NH) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Indazole NH 12.0 - 13.0 br s 1H
Aromatic CHs 6.5 - 8.0 m 7H
Amine NH₂ 3.5 - 5.0 br s 2H
Tolyl CH₃ 2.0 - 2.5 s 3H

Note: This is a hypothetical representation of expected ¹H NMR data.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The number of signals would confirm the total number of non-equivalent carbons. The aromatic carbons would resonate in the δ 110-150 ppm range, while the methyl carbon would appear significantly upfield (around δ 20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C 110 - 150
Methyl C ~20

Note: This is a hypothetical representation of expected ¹³C NMR data.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would reveal proton-proton couplings, helping to assign protons on the same ring system. HSQC would correlate proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for determining the exact molecular weight and, consequently, the molecular formula of the compound. For this compound (C₁₄H₁₃N₃), the experimentally measured monoisotopic mass should be very close to the calculated theoretical mass.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₃N₃
Calculated Mass [M+H]⁺ 224.1182
Measured Mass [M+H]⁺ Expected to be within 5 ppm of calculated mass

Note: The measured mass is a hypothetical value based on the expected accuracy of the technique.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine and indazole) 3200 - 3500 (broad)
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 3000
C=C stretch (aromatic) 1450 - 1600
N-H bend (amine) 1550 - 1650

Note: These are typical wavenumber ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. The presence of the extended aromatic system in this compound would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum, likely in the 250-350 nm range.

Chromatographic Techniques

Chromatographic methods are vital for assessing the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is the standard method for determining the purity of a non-volatile organic compound. A research sample of this compound would be analyzed using a suitable reversed-phase HPLC method. The sample would be dissolved in an appropriate solvent and injected into the HPLC system. The chromatogram would ideally show a single major peak corresponding to the target compound. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Table 5: Representative HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (with or without an additive like formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Purity Assessment >95% (typical for research samples)

Note: These are general HPLC conditions and would need to be optimized for this specific compound.

By combining these analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring the identity, structure, and purity of the sample for research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of synthesizing this compound, GC-MS is particularly valuable for detecting potential volatile byproducts, unreacted starting materials, or residual solvents that may compromise sample purity.

During the synthesis of indazole derivatives, various reagents and solvents are employed, which can lead to the formation of volatile impurities. nih.govnih.gov For instance, if the synthesis involves a Suzuki coupling, residual boronic acid esters or palladium catalysts might be present. nih.gov The GC-MS analysis of a research sample of this compound would involve dissolving the sample in a suitable solvent and injecting it into the gas chromatograph. The compounds are then separated based on their boiling points and interactions with the stationary phase of the column before being detected and identified by the mass spectrometer.

Hypothetical GC-MS Findings:

A hypothetical GC-MS analysis of a research sample of this compound might reveal the presence of the main compound along with trace amounts of volatile byproducts. The following table illustrates potential findings:

Retention Time (min)Detected CompoundMolecular Ion (m/z)Purity (%)
12.5This compound223.1198.5
5.2Toluene92.060.5
8.9o-Toluidine107.070.3
10.1Unreacted Precursor150.050.7

This data is illustrative and represents a hypothetical scenario.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of the molecular structure and can reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for structural confirmation.

The process involves growing a high-quality single crystal of the compound and exposing it to a focused beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would confirm the connectivity of the o-tolyl group at the 3-position and the amine group at the 5-position of the indazole core. It would also provide insight into the packing of the molecules in the crystal lattice. nih.govresearchgate.netnih.gov

Hypothetical Crystallographic Data:

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules. researchgate.net

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.4
Z4
Density (calculated) (g/cm³)1.305

This data is illustrative and represents a hypothetical scenario.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to assess purity and confirm identity. For this compound, with a molecular formula of C₁₄H₁₃N₃, the theoretical elemental composition can be calculated.

Theoretical vs. Experimental Elemental Analysis:

A comparison between the theoretical and experimentally determined elemental composition provides a crucial purity check.

ElementTheoretical (%)Experimental (%)
Carbon (C)75.3175.25
Hydrogen (H)5.875.91
Nitrogen (N)18.8218.75

This data is illustrative and represents a hypothetical scenario. The experimental values are expected to be within ±0.4% of the theoretical values for a pure sample.

Thermal Analysis (e.g., Differential Scanning Calorimetry for polymorphs)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of a material as it is heated or cooled. DSC can be used to determine the melting point, heat of fusion, and to identify the presence of different crystalline forms, or polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, including solubility and stability.

A DSC thermogram of this compound would show a distinct endothermic peak at its melting point. The presence of multiple melting peaks could indicate the presence of impurities or different polymorphic forms.

Hypothetical DSC Data:

The following table summarizes hypothetical DSC data for a sample of this compound.

ParameterHypothetical Value
Onset of Melting (°C)175.2
Peak Melting Point (°C)178.5
Heat of Fusion (J/g)120.4

This data is illustrative and represents a hypothetical scenario. A sharp melting peak is indicative of a high degree of purity.

Potential Applications of 3 O Tolyl 1h Indazol 5 Amine in Chemical Biology Research

Development as Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Given that many indazole derivatives exhibit potent and selective interactions with specific protein targets, 3-(O-tolyl)-1H-indazol-5-amine holds potential for development as a chemical probe.

The 3-aryl substitution is a common feature in indazole-based kinase inhibitors. Different aryl groups can influence the selectivity and potency of the compound against various kinases. The ortho-tolyl group in this compound could confer specific conformational properties that favor binding to the active site of certain kinases. For instance, various 3-substituted indazole derivatives have been investigated as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-Regulated Kinases (ERK1/2). nih.gov By modifying the core structure of this compound with reporter tags (e.g., fluorescent dyes, biotin), it could be transformed into a probe to visualize and study the activity of its target proteins within cellular pathways.

The 5-amino group provides a convenient handle for chemical modification, allowing for the attachment of affinity tags or photoaffinity labels. Such probes would be invaluable for identifying the direct binding partners of this compound and elucidating its mechanism of action, thereby contributing to a deeper understanding of complex biological pathways.

Identification as Lead Compounds for Preclinical Investigations

The indazole core is a key component of several FDA-approved drugs and clinical candidates, particularly in oncology. This history underscores the potential of novel indazole derivatives like this compound to serve as lead compounds for the development of new therapeutics.

Many 3-aryl-1H-indazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. The substitution pattern on the aryl ring and the indazole core plays a crucial role in determining the efficacy and selectivity of these compounds. For example, the mitotic kinase TTK has been identified as a target for indazole derivatives, with compounds featuring a 3-sulfamoylphenyl group showing high potency. nih.gov While the o-tolyl group of this compound is structurally different, it could be explored for its potential to inhibit other kinases or protein targets relevant to cancer.

The 5-amino group is also a critical feature, as seen in the development of the anaplastic lymphoma kinase (ALK) inhibitor, entrectinib, which originated from a 3-amino-5-substituted indazole scaffold. nih.gov This suggests that the 5-amino moiety in this compound could be crucial for its biological activity and provides a site for further structural modifications to optimize its pharmacological properties. Preclinical investigations would involve screening this compound against a panel of cancer cell lines and relevant biological targets to identify its potential as a therapeutic agent.

Table 1: Examples of Biologically Active 3-Aryl-1H-Indazole Derivatives

Compound ClassTarget/ActivityReference
1H-Indazole-based derivativesFGFR1-3 inhibition nih.gov
1H-Indazole amide derivativesERK1/2 inhibition nih.gov
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamidesTTK kinase inhibition nih.gov
3-amino-5-substituted indazolesALK inhibition (lead for entrectinib) nih.gov

Use in Chemical Genetics and Phenotypic Screening

Chemical genetics utilizes small molecules to modulate protein function, offering a powerful approach to study gene function and biological pathways. Phenotypic screening, a key strategy in chemical genetics, involves testing compounds for their ability to induce a specific cellular phenotype without prior knowledge of the molecular target.

The structural diversity of indazole libraries makes them well-suited for phenotypic screening campaigns. This compound, as part of such a library, could be screened for its effects on various cellular processes, such as cell cycle progression, apoptosis, or differentiation. A study on 3-aryl-1H-indazoles demonstrated their inhibitory effects on the root and shoot growth of certain plants, indicating their potential to modulate fundamental biological processes. researchgate.net

Should this compound elicit an interesting phenotype, subsequent target identification studies could uncover novel biological targets and pathways. This approach is particularly valuable for identifying first-in-class drugs and for understanding complex diseases where the underlying molecular mechanisms are not fully understood.

Contribution to the Understanding of Indazole's Role in Drug Discovery

The indazole nucleus is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org The study of specific derivatives like this compound contributes to a broader understanding of the structure-activity relationships (SAR) of this important chemical class.

By systematically evaluating the biological activity of this compound and its analogs, researchers can map how subtle changes in the substitution pattern at the 3- and 5-positions of the indazole ring affect target binding and cellular activity. The ortho-tolyl group, for instance, introduces steric and electronic properties that differ from other aryl substituents, potentially leading to novel target selectivity.

The continued exploration of diverse indazole derivatives, including this compound, enriches the chemical space available to medicinal chemists and can lead to the discovery of new therapeutic agents for a variety of diseases. The insights gained from such studies are crucial for the rational design of next-generation indazole-based drugs with improved efficacy and safety profiles.

Future Directions and Emerging Research Avenues for 3 O Tolyl 1h Indazol 5 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of indazole derivatives has been a long-standing goal for chemists, with many methods proceeding from benzene (B151609) precursors. jocpr.com Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 3-(O-tolyl)-1H-indazol-5-amine and its analogs.

Key areas of exploration include:

Green Chemistry Approaches: Traditional synthetic routes often involve harsh conditions or the use of hazardous reagents. Future pathways could leverage green chemistry principles, such as using sustainable heterogeneous catalysts like copper oxide nanoparticles supported on activated carbon, which can facilitate C-N and N-N bond formation in greener solvents like PEG-400. acs.orgnih.gov Another approach is the use of visible-light-induced photo-organic synthesis, which can achieve metal- and hydrogen-source-free cyclization reactions, significantly improving the environmental footprint of the synthesis. rsc.org

One-Pot Reactions: Developing one-pot, multi-component reactions can streamline the synthesis process, reducing time, waste, and cost. Methodologies that combine arylhydrazone formation with subsequent cyclization, potentially using SNAr (nucleophilic aromatic substitution) or Ullmann coupling mechanisms in a single operational step, are highly desirable. nih.gov

Catalyst Innovation: Advances in catalysis, including the use of transition-metal catalysts, can offer higher yields and selectivity. benthamdirect.com Research into novel catalytic systems, such as electrochemical approaches that avoid external oxidants, represents a promising frontier for functionalizing the indazole core under mild, room-temperature conditions. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Indazole Scaffolds
ApproachDescriptionPotential Advantages for this compoundReference
Heterogeneous CatalysisUse of solid-supported catalysts like CuO nanoparticles.Easy catalyst recovery and recycling, use of green solvents. acs.orgnih.gov
PhotochemistryVisible-light-induced deoxygenative cyclization of precursors.Metal-free, avoids harsh reagents, uses light as a clean energy source. rsc.org
One-Pot Domino ReactionsCombining multiple reaction steps (e.g., hydrazone formation and cyclization) into a single procedure.Increased efficiency, reduced waste, lower operational complexity. nih.gov
ElectrochemistryUsing electric current to drive regioselective functionalization.Avoids external chemical oxidants, mild reaction conditions. organic-chemistry.org

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Synthesis

To optimize the biological activity of this compound, extensive Structure-Activity Relationship (SAR) studies are necessary. Modern techniques in combinatorial chemistry and high-throughput synthesis allow for the rapid generation and screening of large libraries of related compounds. nih.gov

Future research in this area will involve:

Parallel Solution-Phase Synthesis: This technique can be used to create a large library of analogs by systematically modifying different parts of the parent molecule. nih.govacs.org For this compound, this would involve varying the substituent on the tolyl ring, altering the substitution pattern on the indazole core, and modifying the 5-amino group to explore a wide chemical space. acs.org

High-Throughput Screening (HTS): Once a library of analogs is synthesized, HTS campaigns can be employed to rapidly screen them against a panel of biological targets, such as a broad range of protein kinases. nih.gov This allows for the quick identification of "hit" compounds with improved potency or selectivity, which can then undergo further optimization. nih.gov

Fragment-Led and Structure-Guided Design: By identifying smaller molecular fragments that bind to a target, researchers can build up more potent molecules. nih.gov Combining this with structural biology data (e.g., X-ray crystallography) of the target protein bound to the indazole compound can guide the rational design of new derivatives with enhanced binding affinity and optimized physicochemical properties. nih.govnih.gov

Integration of Multi-Omics Data to Uncover New Biological Targets

While indazoles are known to target protein kinases, the full spectrum of biological targets for this compound may be unknown. Integrated multi-omics analysis offers a powerful, unbiased approach to identify novel targets and elucidate the compound's mechanism of action. nygen.ionih.gov

This forward-looking strategy involves:

Systems Biology Approach: Moving beyond single-target analysis, multi-omics provides a holistic view by combining genomics, transcriptomics, proteomics, and metabolomics data. nygen.io This can reveal how the compound affects entire signaling pathways and cellular networks, rather than just an individual protein.

Target Identification and Validation: By treating cells with this compound and analyzing the resulting changes across different omics layers, researchers can identify potential new protein targets. nih.gov For example, proteomic analysis can identify proteins whose expression levels or post-translational modifications change upon compound treatment. These potential targets can then be validated using techniques like CRISPR/RNAi screens. nygen.io

Biomarker Discovery: A multi-omics approach can help identify biomarkers that predict a response to the compound. nih.gov This is crucial for future preclinical and clinical studies, enabling the stratification of patient populations who are most likely to benefit from a therapy derived from this scaffold.

Application in Novel Biological Modalities (e.g., PROTACs, molecular glues)

The field of drug discovery is expanding beyond simple inhibition, with new modalities designed to actively manipulate cellular processes. The ability of the indazole scaffold to bind to protein targets like kinases makes it an attractive component for these advanced therapeutic strategies.

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. scielo.br Given that many kinase inhibitors have been successfully incorporated into PROTAC designs, a future avenue of research is to use this compound as the "warhead" that binds to a target protein of interest. scielo.br This could convert a simple inhibitor into a degrader, offering a more profound and lasting biological effect.

Molecular Glues: Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not normally associate, often leading to the degradation of one of the proteins. wikipedia.orgsygnaturediscovery.com The serendipitous discovery of most existing molecular glues, such as thalidomide, has spurred efforts for their rational design. nih.govbmglabtech.com Research could explore whether this compound or its derivatives can act as a molecular glue, potentially by inducing a novel interaction between a target protein and an E3 ligase like Cereblon. nih.gov

Design of Targeted Delivery Systems for Research Compounds

Ensuring that a research compound reaches its intended biological target in a complex organism is a major challenge. Targeted drug delivery systems (TDDS) aim to concentrate a compound at the site of action, increasing efficacy and reducing potential off-target effects. jns.edu.afrsc.org

Future research on this compound could involve:

Passive Targeting: This strategy often utilizes nanoparticles that accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. jns.edu.af Encapsulating the compound within carriers like liposomes or polymeric micelles could improve its solubility, stability, and pharmacokinetic profile.

Active Targeting: This approach involves decorating a delivery vehicle with ligands (e.g., antibodies, peptides) that bind to specific receptors on the surface of target cells. benthamscience.com This would allow for the highly selective delivery of this compound to diseased cells while sparing healthy ones, a crucial step in developing precision medicines.

Collaborative Research Efforts in Interdisciplinary Fields

The journey of a compound from initial discovery to a potential therapeutic tool is inherently multidisciplinary. The future development of this compound will depend on robust collaborations between experts in various fields.

Chemistry and Biology: Synthetic chemists will be needed to create novel analogs and develop sustainable synthetic routes, while chemical biologists and pharmacologists will perform the screening and mechanistic studies to understand their biological effects. chemicalkinomics.com

Computational and Structural Biology: Computational chemists can use molecular modeling to predict compound-target interactions and guide the design of new derivatives. frontiersin.org Structural biologists can then provide experimental validation by solving the crystal structures of the compound bound to its target protein.

Translational and Clinical Science: As research progresses, collaboration with experts in translational medicine will be essential to design relevant preclinical models and, eventually, to move promising candidates into clinical trials. nih.govnih.gov This interdisciplinary synergy is critical for navigating the complexities of drug discovery and development. scielo.br

Compound List

Table 2: List of Compounds Mentioned
Compound Name
This compound
Thalidomide

Q & A

Q. What are the established synthetic routes for 3-(O-tolyl)-1H-indazol-5-amine, and how can reaction conditions be optimized for yield and purity?

A common method involves a three-component reaction using iodine (5 mol%) as a catalyst in THF under reflux conditions. This approach combines aromatic aldehydes, 1H-indazol-5-amine, and tetrahydropyran-4-one, achieving high yields (70–90%) with minimal byproducts . Key optimizations include solvent choice (polar aprotic solvents enhance cyclization), temperature control (60–80°C), and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How is this compound structurally characterized in academic research?

Characterization relies on NMR spectroscopy (¹H/¹³C for functional group identification), mass spectrometry (ESI-MS for molecular ion confirmation), and X-ray crystallography (using SHELX programs for refinement). For example, ¹H NMR typically reveals aromatic protons (δ 7.2–8.1 ppm) and the indazole NH signal (δ ~10.5 ppm). Crystallographic data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXL refinement ensures accurate bond-length/angle measurements .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening includes antimicrobial assays (MIC against E. coli and S. aureus via broth dilution) and cytotoxicity profiling (MTT assay on cancer cell lines, e.g., MCF-7 or HeLa). Structural analogs exhibit IC₅₀ values <10 μM in kinase inhibition studies, suggesting prioritization of kinase-targeted assays (e.g., EGFR or Aurora kinases) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

High-resolution crystallography (≤0.8 Å) with SHELXL refines hydrogen-bonding networks and torsional angles. For example, planar indazole rings (dihedral angles <5° with o-tolyl groups) confirm conformational stability. Twinning or disorder in crystals may require SHELXE for phase correction .

Q. What strategies validate structure-activity relationships (SAR) for this compound derivatives?

Systematic substituent variation (e.g., halogenation at the o-tolyl group or indazole N1 modification) paired with biological testing identifies critical pharmacophores. Patent data show that N1-methylation reduces solubility but enhances kinase binding, while 5-amine substitution improves metabolic stability .

Q. How can metabolic pathways of this compound be investigated in vitro?

Use hepatic microsomal assays (human/rat) with NADPH cofactor to identify Phase I metabolites. LC-MS/MS detects hydroxylated or demethylated products. Structural analogs undergo CYP3A4-mediated oxidation, suggesting similar pathways .

Q. What computational methods predict binding modes of this compound with target proteins?

Molecular docking (AutoDock Vina) into kinase ATP-binding pockets (PDB: 2JDO for EGFR) identifies key interactions: indazole NH with hinge-region Glu738 and o-tolyl group in a hydrophobic pocket. MD simulations (AMBER) assess stability over 100 ns trajectories .

Q. How are crystallographic data discrepancies addressed during refinement?

For twinned crystals, SHELXD performs dual-space cycling to resolve phase ambiguity. Anisotropic displacement parameters (ADPs) refine thermal motion, while SQUEEZE (Platon) models solvent-accessible voids .

Q. What multi-step synthetic strategies are employed for complex derivatives?

Example: tert-butyl protection of the indazole NH (Boc₂O, DMAP) enables subsequent coupling (e.g., Suzuki reaction with aryl boronic acids). Final TFA-mediated deprotection yields target compounds. Yields drop 10–15% per step, necessitating HPLC purification .

Q. How do researchers reconcile conflicting reactivity data in published studies?

Contradictions (e.g., solvent effects on cyclization) are resolved via controlled reproducibility trials . Parallel reactions in DMF vs. THF, monitored by TLC and LC-MS, validate solvent-dependent intermediates. Statistical analysis (ANOVA) confirms significance (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(O-tolyl)-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(O-tolyl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.